(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications
Application in Synthesis of Biologically Active Compounds
A study by Shirini et al. (2017) described the preparation of a new acidic ionic liquid, which was used as a catalyst to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are important due to their biological activity and application in the pharmaceutical industry, highlighting an efficient procedure with advantages such as high yields, short reaction times, and simple work-up procedures (Shirini, Langarudi, & Daneshvar, 2017).
Green Chemistry Applications
Another research by Tahmassebi et al. (2011) utilized 1,4-Diazabicyclo[2.2.2]octane as a catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation. This method is noted for its environmental friendliness and good yields, utilizing water or aqueous ethanol as green solvents, showcasing an application in promoting sustainable chemical practices (Tahmassebi, Bryson, & Binz, 2011).
Structural Element in Synthetic Polysaccharides
The work of Okada et al. (1982) on the synthesis of a new DL-polysaccharide demonstrates the use of the oxabicyclo[3.2.1]octane framework as a key structural element in the chemical synthesis of polysaccharides. This synthetic approach contributes to the development of materials with specific properties, such as solubility and thermal stability, which are significant in various industrial applications (Okada, Sumitomo, & Ogasawara, 1982).
Properties
IUPAC Name |
8-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-25(23,17-4-5-18-13(10-17)6-9-24-18)21-14-2-3-15(21)12-16(11-14)20-8-1-7-19-20/h1,4-5,7-8,10,14-16H,2-3,6,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAKRYITJJQSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC4=C(C=C3)OCC4)N5C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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